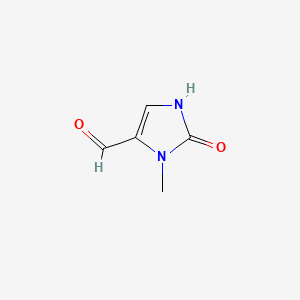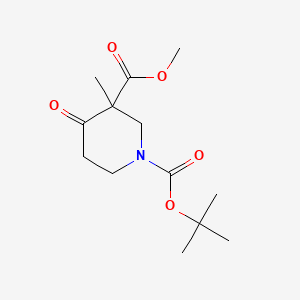
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is a heterocyclic compound with a molecular formula of C5H6N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-1H-imidazole-4-carbaldehyde typically involves the reaction of 2-methyl-1H-imidazole-5-carbaldehyde with n-butyllithium (n-BuLi) in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C). After stirring the mixture for 30 minutes, dimethylformamide (DMF) is added, and the reaction is allowed to proceed at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-methyl-2-oxo-1H-imidazole-4-carboxylic acid.
Reduction: 3-methyl-2-oxo-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The specific mechanism of action for 3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is not well-documented. as a derivative of imidazole, it is likely to interact with biological targets through hydrogen bonding and π-π interactions. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-1H-imidazole-4-carbaldehyde
- 1H-imidazole-2-carbaldehyde
- 4-imidazolecarboxaldehyde
Uniqueness
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the imidazole ring.
Eigenschaften
CAS-Nummer |
175436-11-0 |
|---|---|
Molekularformel |
C5H6N2O2 |
Molekulargewicht |
126.115 |
IUPAC-Name |
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(3-8)2-6-5(7)9/h2-3H,1H3,(H,6,9) |
InChI-Schlüssel |
LPHSMVIFRNPKCM-UHFFFAOYSA-N |
SMILES |
CN1C(=CNC1=O)C=O |
Synonyme |
1H-Imidazole-4-carboxaldehyde,2,3-dihydro-3-methyl-2-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,2,4,6,8-Pentaazaspiro[4.4]nonane](/img/structure/B574945.png)

![5,5-Dimethyl-3,3a,4,5-tetrahydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B574952.png)
